Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy-

Description

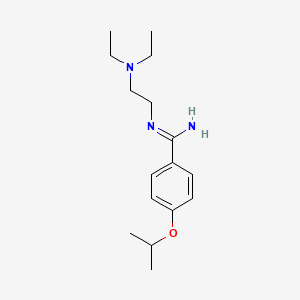

Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy- is a benzamidine derivative characterized by a core benzamidine structure substituted with a 4-isopropoxy group and an N-(2-diethylaminoethyl) side chain. This compound’s structural features confer unique physicochemical and pharmacological properties.

Properties

CAS No. |

62979-94-6 |

|---|---|

Molecular Formula |

C16H27N3O |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide |

InChI |

InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18) |

InChI Key |

RHKAJQAIEVKRTO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-isopropoxybenzonitrile with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can facilitate binding to these targets, while the isopropoxy group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The diethylaminoethyl group in the target compound provides a balance of hydrophilicity and flexibility compared to bulkier diisopropylamino groups in analogues . This may enhance target selectivity and metabolic stability.

- Isopropoxy vs.

- Synthetic Yields : Derivatives with complex substituents (e.g., compound 7c) exhibit lower yields (9.8–28%) due to steric challenges, whereas simpler analogues (e.g., dihydrochloride salts) achieve higher purity .

Pharmacological and Physicochemical Properties

- Binding Affinity: The diethylaminoethyl side chain may facilitate ionic interactions with negatively charged residues in enzyme active sites, similar to diisopropylaminoethoxy analogues in thrombin inhibition .

- Solubility : Predicted logP values for the target compound are likely lower than chloro-substituted derivatives (e.g., CAS 80785-14-4) but higher than hydroxyl-containing benzamidines (e.g., Benzamide derivative 2, CAS 176379-44-5) .

- Synthetic Scalability : Industrial production methods for benzamidines (e.g., continuous flow reactors) could be adapted for this compound, though optimization is needed to address the isopropoxy group’s steric effects .

Biological Activity

Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Name : Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy-

- Molecular Formula : C₁₈H₂₄N₂O

- Molecular Weight : 288.40 g/mol

Benzamidine derivatives have been noted for their ability to inhibit various biological pathways. Key mechanisms include:

- Inhibition of Cell Cycle Kinases : Similar to other benzamidine compounds, this derivative may inhibit cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy .

- Antimicrobial Activity : Research indicates that benzamidine derivatives exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial membranes and inhibit essential cellular processes .

Anticancer Activity

A study focused on the anticancer potential of benzamidine derivatives demonstrated significant antiproliferative effects on various cancer cell lines. The findings suggested that these compounds could selectively target cancer cells while sparing normal cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values (concentration required to inhibit cell growth by 50%) were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

These results indicate a promising profile for benzamidine as an anticancer agent.

Antimicrobial Activity

In another study evaluating the antimicrobial efficacy of benzamidine derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

The results indicate that while the compound is less effective against Gram-negative bacteria, it shows significant potential against Gram-positive strains .

Case Studies and Research Findings

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested a benzamidine derivative in combination with traditional chemotherapy agents. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone, suggesting enhanced efficacy through synergistic effects.

- Research on Antimicrobial Resistance : In light of rising antibiotic resistance, benzamidine was evaluated for its potential to overcome resistance mechanisms in pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). Findings indicated that benzamidine could restore sensitivity to conventional antibiotics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.